

N-methyl-2-(phenylamino)benzamide: A Technical Guide

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Compound of Interest

Compound Name: *N-methyl-2-(phenylamino)benzamide*

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Introduction

N-methyl-2-(phenylamino)benzamide is a small molecule belonging to the benzamide class of compounds. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Notably, derivatives of the parent structure, N-2-(phenylamino)benzamide, have emerged as promising candidates in oncology and inflammatory disease research.^{[1][2]} This technical guide aims to provide a comprehensive overview of the core properties of **N-methyl-2-(phenylamino)benzamide**, drawing upon data from closely related analogues and established chemical principles. This document will cover its predicted physicochemical properties, a plausible synthetic route with detailed experimental considerations, expected spectroscopic characteristics, and the known biological activities of its close derivatives to inform future research and development.

Core Physicochemical Properties

Quantitative data for **N-methyl-2-(phenylamino)benzamide** is not readily available in scientific literature. Therefore, the following table presents a combination of data from the closely related compounds N-methylbenzamide and general benzamide derivatives, alongside predicted values for the target compound. These predictions are based on computational models and provide a reasonable estimation for guiding experimental work.

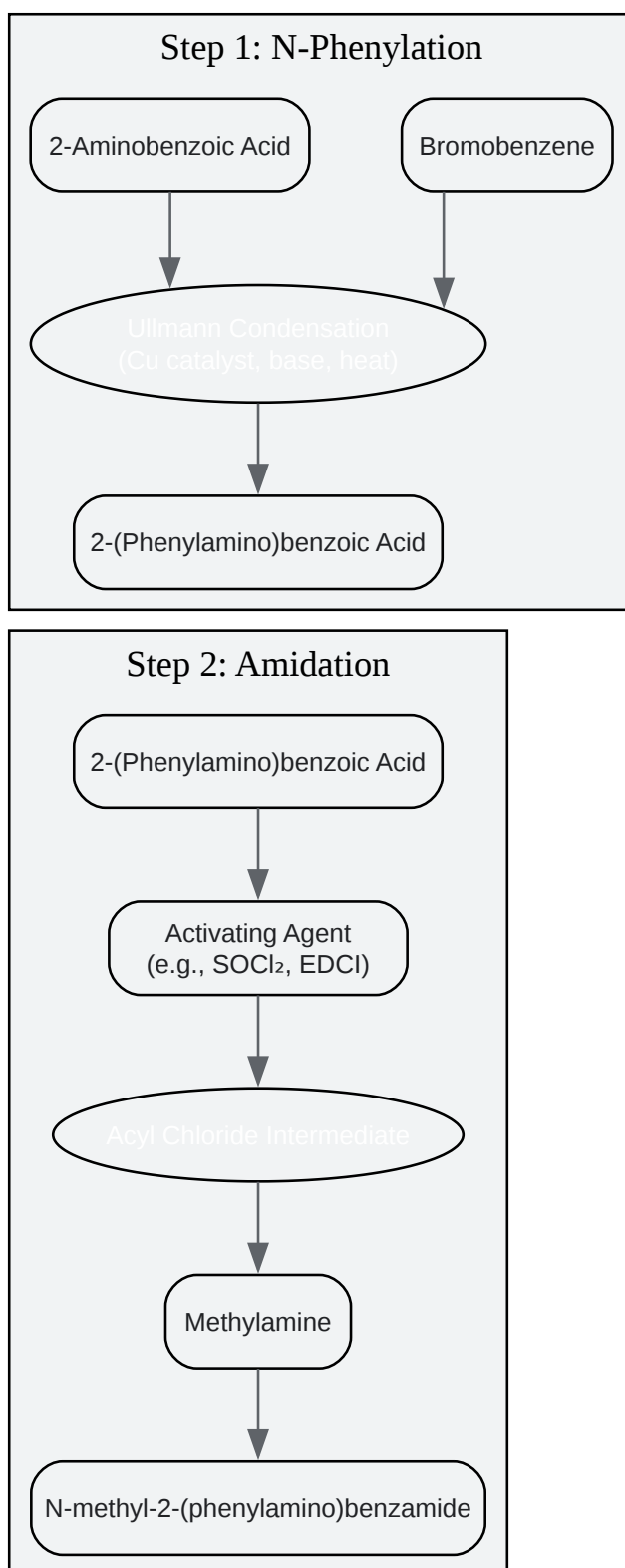
Property	N-methylbenzamide	General Benzamide	Predicted N-methyl-2-(phenylamino)benzamide	Data Source
Molecular Formula	C ₈ H ₉ NO	C ₇ H ₇ NO	C ₁₄ H ₁₄ N ₂ O	[3],[4]
Molecular Weight	135.16 g/mol	121.14 g/mol	226.27 g/mol	[3],[4]
Melting Point	78-80 °C	127-130 °C	Not available	[3],[4]
Boiling Point	282 °C	288 °C	Not available	[3],[4]
Solubility	Soluble in ethanol, slightly soluble in water.	Slightly soluble in water, soluble in organic solvents.	Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; likely poorly soluble in water.	[3],[4]
pKa	~17 (amide proton)	~17 (amide proton)	Not available	
LogP	1.13	0.64	Predicted: ~2.5-3.5	

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **N-methyl-2-(phenylamino)benzamide** is not currently available. However, a plausible and robust synthetic route can be designed based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from 2-aminobenzoic acid.

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial N-phenylation of 2-aminobenzoic acid, followed by amidation of the resulting carboxylic acid with methylamine.



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Caption: Proposed two-step synthesis of **N-methyl-2-(phenylamino)benzamide**.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Phenylamino)benzoic Acid (N-Phenylanthranilic Acid)

This step can be achieved via an Ullmann condensation reaction.

- Reagents: 2-Aminobenzoic acid, bromobenzene, potassium carbonate (or another suitable base), copper powder or copper(I) iodide (catalyst), and a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.
- Procedure:
 - To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzoic acid, an excess of potassium carbonate, and the copper catalyst.
 - Add the solvent (e.g., DMF) and bromobenzene.
 - Heat the reaction mixture to reflux (typically 150-200 °C, depending on the solvent) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the mixture and pour it into a large volume of water.
 - Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.
 - Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-(phenylamino)benzoic acid.

Step 2: Synthesis of **N-methyl-2-(phenylamino)benzamide**

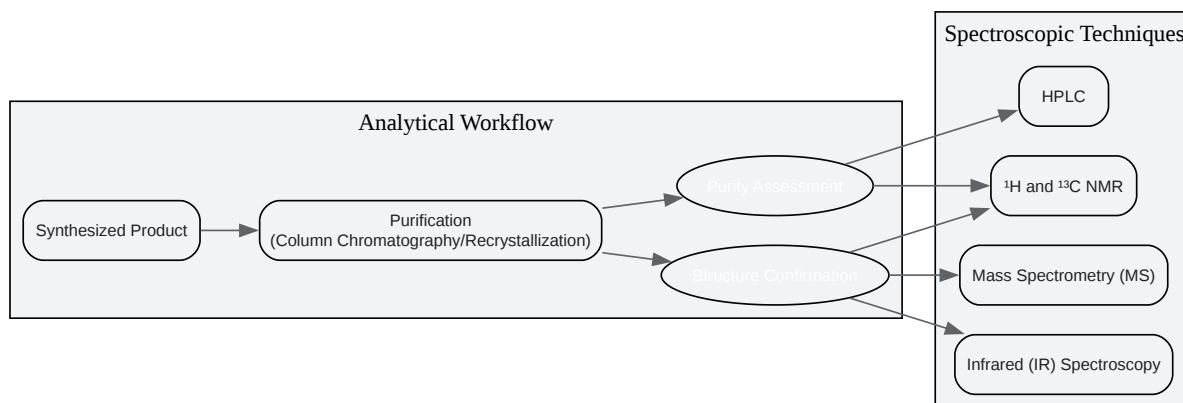
This amidation can be performed by first activating the carboxylic acid.

- Reagents: 2-(Phenylamino)benzoic acid, a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride), or a peptide coupling reagent (e.g., EDC/HOBt), and methylamine (as a solution in a solvent like THF or water, or as a gas). An inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is also required.
- Procedure (via Acyl Chloride):

- Suspend 2-(phenylamino)benzoic acid in an inert solvent (e.g., DCM) with a catalytic amount of DMF.
- Add thionyl chloride dropwise at 0 °C and then allow the mixture to stir at room temperature until the reaction is complete (evolution of gas ceases).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
- Dissolve the crude acyl chloride in fresh inert solvent and cool to 0 °C.
- Slowly add a solution of methylamine, maintaining the temperature at 0 °C. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) may be necessary to neutralize the HCl byproduct.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain **N-methyl-2-(phenylamino)benzamide**.

Spectroscopic and Analytical Characterization

While experimental spectra for **N-methyl-2-(phenylamino)benzamide** are not available, the expected spectroscopic features can be predicted based on its structure.



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Caption: A typical workflow for the characterization of synthesized **N-methyl-2-(phenylamino)benzamide**.

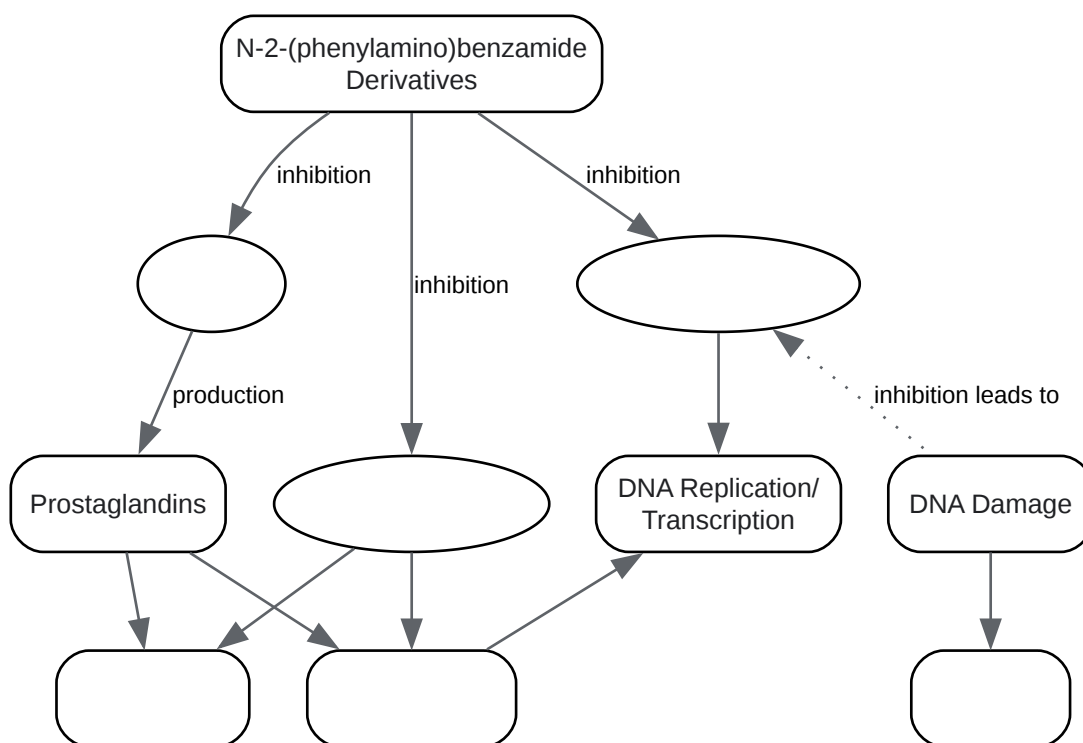
- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, likely in the range of 6.5-8.0 ppm. A singlet or doublet for the N-methyl protons would appear further upfield, likely around 2.8-3.3 ppm, which may show coupling to the amide proton. The amide proton (NH) would likely appear as a broad singlet downfield. The proton on the phenylamino group may also be visible as a broad singlet.
- ¹³C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the amide at around 165-175 ppm. Aromatic carbons would appear in the 110-150 ppm region. The N-methyl carbon would be expected in the upfield region, around 25-35 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the amide group around 1630-1680 cm⁻¹. An N-H stretch for the secondary amine and the amide would be expected in the region of 3200-3400 cm⁻¹. C-H stretches for the aromatic and methyl groups will also be present.

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) or a protonated molecular ion peak ($[M+H]^+$) corresponding to the molecular weight of the compound (226.27 g/mol).

Biological Activity and Signaling Pathways of Derivatives

There is no direct evidence of the biological activity of **N-methyl-2-(phenylamino)benzamide**. However, several studies have investigated the therapeutic potential of its close structural analogues, namely N-2-(phenylamino)benzamide derivatives. These compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes that are highly relevant in cancer and inflammation.[1][2][5]

The proposed mechanism of action for these derivatives involves the inhibition of the NF- κ B signaling pathway.[5] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and are also implicated in tumor growth. The inhibition of Topoisomerase I leads to DNA damage in cancer cells, ultimately triggering apoptosis.



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Caption: Known signaling pathway inhibition by N-2-(phenylamino)benzamide derivatives.

Given the structural similarity, it is plausible that **N-methyl-2-(phenylamino)benzamide** could exhibit similar biological activities. However, empirical testing is required to confirm this hypothesis. The N-methylation could potentially alter the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

N-methyl-2-(phenylamino)benzamide represents an interesting chemical entity at the intersection of established pharmacophores. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the properties of closely related compounds. The predicted physicochemical properties and detailed synthetic protocols offer a starting point for researchers to produce and study this molecule. Furthermore, the known anti-inflammatory and anti-cancer activities of its derivatives suggest that **N-methyl-2-(phenylamino)benzamide** could be a valuable subject for future drug discovery and development efforts. Further empirical investigation is warranted to fully elucidate its chemical and biological profile.

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